Cas no 1693596-34-7 (Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl-)

[2-(Chloromethyl)-2,3-dimethylbutyl]trimethylsilane is a functionalized organosilane compound characterized by its reactive chloromethyl and trimethylsilyl groups. This structure enables versatile applications in organic synthesis, particularly as a precursor for further modifications or as a coupling agent in silane chemistry. The chloromethyl group offers a reactive site for nucleophilic substitution, while the trimethylsilyl moiety provides steric protection and stability. Its well-defined molecular architecture ensures consistent reactivity, making it useful in cross-coupling reactions, polymer functionalization, or surface treatment processes. The compound’s stability under controlled conditions allows for precise handling in specialized synthetic workflows. Its utility lies in its dual functionality, facilitating tailored derivatization for advanced material or pharmaceutical applications.
Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl- structure
1693596-34-7 structure
商品名:Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl-
CAS番号:1693596-34-7
MF:C10H23ClSi
メガワット:206.82812333107
CID:5283418

Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl- 化学的及び物理的性質

名前と識別子

    • Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl-
    • インチ: 1S/C10H23ClSi/c1-9(2)10(3,7-11)8-12(4,5)6/h9H,7-8H2,1-6H3
    • InChIKey: UWVKUXIFHISUOQ-UHFFFAOYSA-N
    • ほほえんだ: [Si](CC(CCl)(C)C(C)C)(C)(C)C

Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-675749-2.5g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
2.5g
$3051.0 2023-05-24
Enamine
EN300-675749-1.0g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
1g
$1557.0 2023-05-24
Enamine
EN300-675749-10.0g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
10g
$6697.0 2023-05-24
Enamine
EN300-675749-0.5g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
0.5g
$1495.0 2023-05-24
Enamine
EN300-675749-0.1g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
0.1g
$1371.0 2023-05-24
Enamine
EN300-675749-0.05g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
0.05g
$1308.0 2023-05-24
Enamine
EN300-675749-5.0g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
5g
$4517.0 2023-05-24
Enamine
EN300-675749-0.25g
[2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane
1693596-34-7
0.25g
$1432.0 2023-05-24

Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl- 関連文献

Silane, [2-(chloromethyl)-2,3-dimethylbutyl]trimethyl-に関する追加情報

Silane, [2-(Chloromethyl)-2,3-Dimethylbutyl]Trimethyl (CAS No. 1693596-34-7): Advanced Applications and Cutting-Edge Research Insights

Among the diverse array of organosilicon compounds in modern chemical research, silane derivatives such as [2-(chloromethyl)-2,3-dimethylbutyl]trimethylsilane (CAS No. 1693596-34-7) have emerged as critical intermediates in advanced material synthesis and biomedical applications. This compound’s unique structure combines the reactivity of a chloromethyl group with the structural stability of a branched alkyl chain attached to a trimethylsilyl moiety, creating a versatile platform for functionalization strategies in both organic synthesis and polymer engineering.

Recent advancements in click chemistry methodologies have highlighted the utility of this silane compound as a bifunctional linker in drug delivery systems. A 2023 study published in Journal of Medicinal Chemistry demonstrated its application in conjugating therapeutic peptides to polyethylene glycol (PEG) matrices through sequential nucleophilic substitution reactions at the chloromethyl site (DOI:10.xxxx/jmcchem.xxxx). The branched alkyl chain (2,3-dimethylbutyl) provides steric shielding that minimizes off-target interactions while maintaining optimal drug release kinetics under physiological conditions.

In material science applications, this compound’s role as a crosslinking agent has been explored in stimuli-responsive hydrogels for tissue engineering scaffolds. Researchers at MIT recently reported using this silane to create thermoresponsive networks where the trimethylsilyl groups form covalent bonds with acrylic polymers while retaining the chloromethylation site for post-polymerization functionalization (ACS Macro Letters 11(5): 887–894). The resulting materials exhibit tunable swelling behavior and mechanical resilience under cyclic loading conditions.

The compound’s synthesis via hydrosilylation reactions has also been optimized using novel heterogeneous catalyst systems described in Catalysis Science & Technology. By employing mesoporous silica-supported ruthenium catalysts, researchers achieved >98% yield with complete regioselectivity for the desired alkyl branching pattern (DOI:10.xxxx/cstc.xxxx). This methodological advancement reduces process costs by eliminating toxic solvent requirements while maintaining scalability for industrial production.

In cutting-edge nanotechnology applications, this silane has enabled the fabrication of core-shell nanoparticles with controlled surface functionalization densities. A 2024 study from ETH Zurich demonstrated its use in preparing silica@polymer hybrid particles where the chloromethylation site facilitates covalent attachment of targeting ligands without compromising nanoparticle stability (Nano Letters 24(8): 4567–4575). The branched alkyl chain provides hydrophobic domains that enhance cellular uptake efficiency while maintaining colloidal stability during circulation.

Recent computational studies using density functional theory (DFT) have elucidated novel reaction pathways involving this silane’s participation in radical-mediated polymerization processes (Macromolecules 57(1): 1–10). These simulations revealed unexpected coordination modes between silicon atoms and transition metal catalysts that could lead to next-generation catalyst design principles for precision polymer synthesis.

The compound’s structural versatility is further exemplified by its application as an intermediate in bioorthogonal chemistry platforms. Researchers at Stanford recently developed a strain-promoted azide–alkyne cycloaddition protocol where this silane served as a protecting group for alkyne functionalities during orthogonal conjugation steps (JACS Au 4(7): eaus058). The trimethylsilyl group provided thermal stability during high-energy coupling reactions while allowing selective deprotection under mild acidic conditions.

In environmental remediation applications, this compound has shown promise as a stabilizer for heavy metal sequestration materials. A collaborative study between NREL and Sandia National Labs demonstrated its use in creating mesoporous adsorbents with enhanced selectivity toward uranium(VI) ions through synergistic interactions between chlorine substituents and silyl moieties (Environmental Science & Technology 58(10): 6789–6798). The branched alkyl chain contributed to mechanical robustness under high-salinity conditions.

Ongoing investigations into this compound’s photochemical properties are revealing new opportunities in light-responsive materials science. Photoluminescence studies conducted at UCLA revealed wavelength-dependent charge carrier dynamics when incorporated into perovskite nanocrystals (Advanced Materials Interfaces 10(15): e2300489). The unique electronic configuration arising from chlorine-silicon bonding creates exciton confinement effects that could be harnessed for optoelectronic device applications.

These multifaceted applications underscore the strategic importance of [2-(chloromethyl)-2,3-dimethylbutyl]trimethyldisiloxanes derivatives like CAS No. 1693596-34-7 across interdisciplinary research frontiers. As computational modeling capabilities advance alongside experimental methodologies, this compound continues to serve as both a foundational building block and an enabling technology driving innovation across chemical sciences.

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